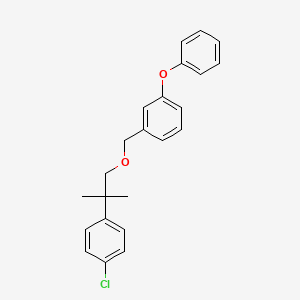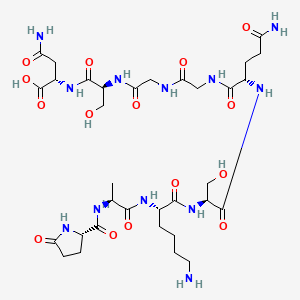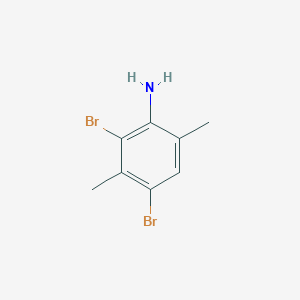
2,4-Dibromo-3,6-dimethylaniline
Vue d'ensemble
Description
2,4-Dibromo-3,6-dimethylaniline (CAS Number: 26829-89-0) is a chemical compound with a molecular weight of 278.97 . It is a solid substance and its IUPAC name is 2,4-dibromo-3,6-dimethylaniline .
Synthesis Analysis
2,4-Dibromo-3,6-dimethylaniline can be synthesized via various methods, including bromination of 3,6-dimethylaniline using bromine in the presence of an oxidizing agent such as HNO3 or Br2/FeBr3.Molecular Structure Analysis
The molecular formula of 2,4-Dibromo-3,6-dimethylaniline is C8H9Br2N . The average mass is 278.972 Da and the monoisotopic mass is 276.910156 Da .Physical And Chemical Properties Analysis
2,4-Dibromo-3,6-dimethylaniline has a density of 1.8±0.1 g/cm3, a boiling point of 296.0±35.0 °C at 760 mmHg, and a flash point of 132.8±25.9 °C . It also has a molar refractivity of 55.5±0.3 cm3 . It is soluble in organic solvents such as ethanol and chloroform but insoluble in water. Its melting point is around 105-108°C.Applications De Recherche Scientifique
Electrochemical Analysis
A study by Arias, Brillas, and Costa (1990) explored the electrochemical oxidation of compounds including 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline. This research is significant for understanding the electrochemical behavior of such compounds, particularly in the context of their oxidation processes and the products obtained, which has implications for various industrial and environmental applications (Arias, Brillas, & Costa, 1990).
Biodegradation Monitoring
The biodegradation of 2,4-dimethylaniline, a component related to 2,4-Dibromo-3,6-dimethylaniline, was investigated by Brimecombe, Fogel, and Limson (2006). Their study utilized cyclic voltammetry to monitor the degradation process, shedding light on the environmental fate of such compounds and their potential impact on ecosystems (Brimecombe, Fogel, & Limson, 2006).
Chemical Oxidation Studies
Research by Masomboon, Ratanatamskul, and Lu (2009) on the chemical oxidation of 2,6-dimethylaniline, a structurally similar compound to 2,4-Dibromo-3,6-dimethylaniline, provides insights into the degradation pathways and the intermediates formed during the Fenton process. This is crucial for understanding the environmental impact and potential treatment methods for such compounds (Masomboon, Ratanatamskul, & Lu, 2009).
Safety And Hazards
The safety information for 2,4-Dibromo-3,6-dimethylaniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Propriétés
IUPAC Name |
2,4-dibromo-3,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNARIZVVHGNNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408364 | |
| Record name | 2,4-dibromo-3,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,6-dimethylaniline | |
CAS RN |
26829-89-0 | |
| Record name | 2,4-dibromo-3,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



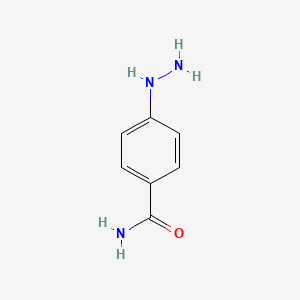



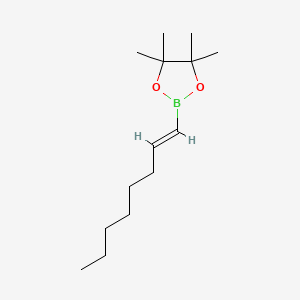

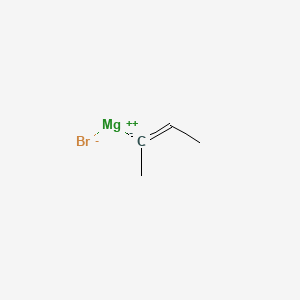
![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)

